(2-(Pivalamidomethyl)phenyl)boronic acid
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Overview
Description
(2-(Pivalamidomethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pivalamidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pivalamidomethyl)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically around 80-100°C.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2-(Pivalamidomethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The pivalamidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2-(Pivalamidomethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases. They are also investigated for their role in drug delivery systems and as diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2-(Pivalamidomethyl)phenyl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In the case of the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The pivalamidomethyl group can also interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the pivalamidomethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of a pivalamidomethyl group, leading to different reactivity and applications.
(3-Formylphenyl)boronic acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness: (2-(Pivalamidomethyl)phenyl)boronic acid is unique due to the presence of the pivalamidomethyl group, which can influence its steric and electronic properties. This makes it particularly useful in reactions where selectivity and stability are important.
Properties
Molecular Formula |
C12H18BNO3 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
[2-[(2,2-dimethylpropanoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |
InChI Key |
AYFNYFXUTADWOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNC(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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